molecular formula C15H30O2 B130059 Methyl tetradecanoate CAS No. 124-10-7

Methyl tetradecanoate

Cat. No.: B130059
CAS No.: 124-10-7
M. Wt: 242.40 g/mol
InChI Key: ZAZKJZBWRNNLDS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl tetradecanoate, also known as methyl myristate, is a fatty acid methyl ester

Mode of Action

The specific mode of action of this compound is not well-documented. As a fatty acid ester, it is likely to be involved in various biological processes, including energy production, cellular signaling, and membrane fluidity. It may undergo hydrolysis to produce methanol and myristic acid, which can then participate in various biochemical reactions .

Biochemical Pathways

This compound, being a fatty acid ester, is likely to be involved in lipid metabolism. Upon hydrolysis, it produces methanol and myristic acid. Myristic acid, a type of fatty acid, can be further metabolized in the fatty acid β-oxidation pathway to produce energy .

Pharmacokinetics

As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

As a fatty acid ester, it may contribute to various physiological processes, including energy production, cellular signaling, and regulation of membrane fluidity .

Action Environment

Environmental factors such as temperature, pH, and the presence of specific enzymes can influence the action, efficacy, and stability of this compound. For instance, the hydrolysis of this compound to methanol and myristic acid is likely to be influenced by the presence and activity of esterase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl myristate is commonly synthesized through the esterification of myristic acid (tetradecanoic acid) with methanol. This reaction is typically catalyzed by an acid, such as sulfuric acid. The process involves heating myristic acid and methanol in the presence of the acid catalyst, followed by refluxing for several hours . The reaction mixture is then neutralized, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, the production of methyl myristate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl myristate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Methyl myristate is unique due to its intermediate chain length, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly useful in applications requiring moderate polarity, such as emulsions and lubricants .

Properties

IUPAC Name

methyl tetradecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZKJZBWRNNLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
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DSSTOX Substance ID

DTXSID5027019
Record name Methyl tetradecanoate
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Molecular Weight

242.40 g/mol
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Physical Description

Liquid, Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline], colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odour
Record name Tetradecanoic acid, methyl ester
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Boiling Point

295 °C, Boiling point: 155 °C @ 2 mm Hg, 323.00 °C. @ 760.00 mm Hg
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Solubility

Insol in water; miscible in ethyl alcohol, ether, acetone, SOL IN OILS, Insoluble in water, soluble in alcohol, most fixed oils; insoluble in water
Record name METHYL MYRISTATE
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Density

0.8671 @ 20 °C, 0.870(15.5°)
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Vapor Pressure

0.00049 [mmHg], 4.9X10-4 mm Hg @ 25 °C
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Color/Form

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID

CAS No.

124-10-7
Record name Methyl myristate
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Record name METHYL MYRISTATE
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Melting Point

19 °C, 18.5 °C
Record name METHYL MYRISTATE
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Record name Methyl tetradecanoate
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Synthesis routes and methods I

Procedure details

98 mg (3.3 mmol) Sodium hydride (80% in mineral oil) was added to a solution of 764 mg (2.96 mmol) methyl(R)-3-hydroxytetradecanoate in 20.0 mL tetrahydrofuran. After 25 minutes, a solution of 732 mg (3.03 mmol) 2-bromooctanoyl chloride in 10.0 mL tetrahydrofuran was added dropwise via syringe to the cloudy off-white mixture. After 10 minutes at 0° C., the reaction flask was removed from the cold bath for 24 hours. The mixture was poured into 100 mL 10% NaHCO3 and extraction with ether (3×50 mL) was performed. Drying over MgSO4 and removal of the solvent by rotary evaporation gave yellow oil. Purification by flash chromatography (3×24 cm column, 50% CH2Cl2 /hexane) gave 407 mg (30% yield based on methyl (R)-3-hydroxytetradecanoate) (R)-3-[2-bromo-1-oxooctyl)oxy]tetradecanoic acid methyl ester.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
764 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Oxetane 2 (5 g, 41 mmol) was dried in vacuo at 100° C. for 1 h and then dissolved in THF (120 mL). To the solution at room temperature was added freshly distilled triethylamine (10 mL, 72 mmol) and N,N-(dimethylamino)pyridine (400 mg, 3.3 mmol) and the reaction was cooled to 0° C. Myristoyl chloride (8.9 mL, 33 mmol) was added via cannula to the reaction mixture, and the resulting yellowish solution was stirred at 0° C. for 4 h and then warmed to room temperature and stirred an additional 4 h. The reaction was quenched by addition of diethyl ether and washing with sat'd aq. NaHCO3, followed by washing with brine. The organic layer was separated and dried (Na2SO4). The solvents were removed by rotary evaporation, and the crude product was purified by silica gel column chromatography to yield 8 g (74%) of the ester 3 as white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-(dimethylamino)pyridine
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
8.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Yield
74%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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